2-Nitrophenyl-(4-nitrophenyl)phenylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl-(4-nitrophenyl)phenylamine typically involves the nitration of phenylamine derivatives. One common method is the nitration of phenylamine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the formation of nitronium ions, which then attack the aromatic ring to introduce nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield . The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the nitration process.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl-(4-nitrophenyl)phenylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
2-Nitrophenyl-(4-nitrophenyl)phenylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Nitrophenyl-(4-nitrophenyl)phenylamine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic or toxicological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylamine: A simpler compound with a single nitro group attached to the phenyl ring.
4-Nitrophenylamine: Another related compound with a nitro group at the para position of the phenyl ring.
2,4-Dinitrophenylamine: Contains two nitro groups at the ortho and para positions of the phenyl ring.
Uniqueness
2-Nitrophenyl-(4-nitrophenyl)phenylamine is unique due to the presence of nitro groups at both the ortho and para positions on different phenyl rings, which imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
IUPAC Name |
2-nitro-N-(4-nitrophenyl)-N-phenylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)21(24)25/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISYOAXBITWCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652662 |
Source
|
Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-14-9 |
Source
|
Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887407-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-N-(4-nitrophenyl)-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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